molecular formula C9H11NO2 B032410 Ethyl 4-pyridylacetate CAS No. 54401-85-3

Ethyl 4-pyridylacetate

Cat. No.: B032410
CAS No.: 54401-85-3
M. Wt: 165.19 g/mol
InChI Key: QVLJLWHOILVHJJ-UHFFFAOYSA-N
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Description

Ethyl 4-pyridylacetate is an ethyl ester of 4-pyridyl acetic acid. It is a pyridine-based compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This compound is known for its applications in various chemical syntheses and industrial processes.

Safety and Hazards

Ethyl 4-pyridylacetate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-pyridylacetate can be synthesized through the esterification of 4-pyridyl acetic acid with ethanol in the presence of an acid catalyst . Another method involves the reaction of 4-methylpyridine with carbon dioxide and ethanol under specific conditions .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale esterification reactors where 4-pyridyl acetic acid and ethanol are reacted in the presence of an acid catalyst. The reaction mixture is then purified through distillation to obtain the desired product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Ethyl 4-pyridylacetate can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific ester group and the position of the pyridyl group, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

ethyl 2-pyridin-4-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-12-9(11)7-8-3-5-10-6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLJLWHOILVHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30202797
Record name Ethyl pyridine-4-acetate
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54401-85-3
Record name Ethyl 4-pyridineacetate
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Record name Ethyl pyridine-4-acetate
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Record name Ethyl pyridine-4-acetate
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Record name Ethyl pyridine-4-acetate
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Record name Ethyl 4-pyridylacetate
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Synthesis routes and methods I

Procedure details

A solution of 4-pyridylacetic acid in 500 ml of anhydrous ethanol containing 75 ml of concentrated sulfuric acid is refluxed 18 hours. The solution is cooled to 0° an neutralized by addition of sodium hydroxide solution and saturated aqueous sodium carbonate. Extraction with ethyl acetate yields on concentration in vacuo ethyl 4-pyridylacetate.
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Synthesis routes and methods II

Procedure details

Thionyl chloride (1.70 ml, 23.0 mmol) was added to a solution of pyridin-4-yl-acetic acid hydrochloride (2.00 g, 11.5 mmol) in EtOH (30 ml) at 0° C. The reaction mixture was heated to reflux for 18 h, then the temperature of the reaction mixture was brought down to room temperature and the volatiles were evaporated in vacuo. The crude reaction mixture was basified with aqueous sodium bicarbonate solution, extracted with ethyl acetate (2×50 ml), washed with water, brine and dried over anhydrous sodium sulfate. After filtration the organic solvent was evaporated and dried to afford 1.50 g (86.2%) of ethyl 2-(pyridin-4-yl)acetate as pale yellow liquid. This was taken as such for the next step.
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